Cas no 85363-04-8 (N-Boc-2-aminoacetonitrile)

N-Boc-2-aminoacetonitrile structure
N-Boc-2-aminoacetonitrile structure
Produktname:N-Boc-2-aminoacetonitrile
CAS-Nr.:85363-04-8
MF:C7H12N2O2
MW:156.182381629944
MDL:MFCD00239390
CID:60869
PubChem ID:24868044

N-Boc-2-aminoacetonitrile Chemische und physikalische Eigenschaften

Namen und Kennungen

    • N-(tert-Butoxycarbonyl)-2-aminoacetonitrile
    • 2-(Boc-amino)acetonitrile
    • BOC-2-AMINOACETONITRILE (N-TERT-BUTOXYCARBONYL)-2-AMINOACETONITRILE)
    • N-Boc-2-aminoacetonitrile
    • tert-Butyl (cyanomethyl)carbamate
    • tert-butyl N-(cyanomethyl)carbamate
    • Carbamicacid, (cyanomethyl)-, 1,1-dimethylethyl ester (9CI)
    • (tert-Butoxycarbonylamino)acetonitrile
    • N-tert-Butoxycarbonylaminoacetonitrile
    • tert-Butyl cyanomethylcarbamate
    • N-Boc-aminoacetonitrile
    • Carbamic acid, (cyanomethyl)-, 1,1-dimethylethyl ester
    • SMZKPZXYDDZDJG-UHFFFAOYSA-N
    • Boc-Gly-Nitrile
    • zlchem 1061
    • (N-Boc-amino)acetonitrile
    • tert-Butyl cyanomethylcarbamate #
    • ZLD0527
    • N1N445
    • KM2316
    • (tert-butoxycarbonylamino)acetonitr
    • 1,1-Dimethylethyl N-(cyanomethyl)carbamate (ACI)
    • Carbamic acid, (cyanomethyl)-, 1,1-dimethylethyl ester (9CI)
    • MDL: MFCD00239390
    • Inchi: 1S/C7H12N2O2/c1-7(2,3)11-6(10)9-5-4-8/h5H2,1-3H3,(H,9,10)
    • InChI-Schlüssel: SMZKPZXYDDZDJG-UHFFFAOYSA-N
    • Lächelt: N#CCNC(OC(C)(C)C)=O

Berechnete Eigenschaften

  • Genaue Masse: 156.089878g/mol
  • Oberflächenladung: 0
  • XLogP3: 0.7
  • Anzahl der Spender von Wasserstoffbindungen: 1
  • Anzahl der Akzeptoren für Wasserstoffbindungen: 3
  • Anzahl drehbarer Bindungen: 3
  • Monoisotopenmasse: 156.089878g/mol
  • Monoisotopenmasse: 156.089878g/mol
  • Topologische Polaroberfläche: 62.1Ų
  • Schwere Atomanzahl: 11
  • Komplexität: 184
  • Isotopenatomanzahl: 0
  • Definierte Atom-Stereozentrenzahl: 0
  • Undefined Atom Stereocenter Count: 0
  • Definierter Bond-Stereozentrenzahl: 0
  • Undefined Bond Stereocenter Count: 0
  • Anzahl kovalent gebundener Einheiten: 1
  • Oberflächenladung: 0
  • Tautomerzahl: 2

Experimentelle Eigenschaften

  • Farbe/Form: Nicht bestimmt
  • Dichte: 1.1832 (rough estimate)
  • Schmelzpunkt: 53-57 °C (lit.)
  • Siedepunkt: 186 °C(lit.)
  • Flammpunkt: Fahrenheit: 235.4° f
    Celsius: 113° c
  • Brechungsindex: 1.4880 (estimate)
  • PSA: 62.12000
  • LogP: 1.42558
  • Löslichkeit: Nicht bestimmt

N-Boc-2-aminoacetonitrile Sicherheitsinformationen

  • Symbol: GHS07
  • Signalwort:Warning
  • Gefahrenhinweis: H302-H312-H332
  • Warnhinweis: P280
  • Transportnummer gefährlicher Stoffe:NONH for all modes of transport
  • WGK Deutschland:3
  • Code der Gefahrenkategorie: 20/21/22
  • Sicherheitshinweise: S36
  • Identifizierung gefährlicher Stoffe: Xn
  • Lagerzustand:Store at room temperature
  • Risikophrasen:R20/21/22

N-Boc-2-aminoacetonitrile Zolldaten

  • HS-CODE:2926909090
  • Zolldaten:

    China Zollkodex:

    2926909090

    Übersicht:

    299699090 Andere Verbindungen auf Nitrilbasis. MwSt:17,0%Steuerrückerstattungssatz:9.0% Regulierungsbedingungen:nichtsMFN-Tarif:6.5% Allgemeintarif:30.0%

    Deklarationselemente:

    Produktname, Inhalt der Komponentenverwenden, um

    Zusammenfassung:

    HS:299699090 andere Nitrilfunktionsverbindungen MwSt:17,0% Steuerermäßigungssatz:9,0% Aufsichtsbedingungen:keineMFN-Tarif:6.5% General tariff:30.0%

N-Boc-2-aminoacetonitrile Preismehr >>

Unternehmen No. Produktname Cas No. Reinheit Spezifikation Preis Aktualisierungszeit Untersuchung
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1063264-5g
tert-Butyl (cyanomethyl)carbamate
85363-04-8 98%
5g
¥60.00 2024-07-28
TRC
B619535-1g
N-Boc-2-aminoacetonitrile
85363-04-8
1g
$ 75.00 2023-04-18
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1063264-10g
tert-Butyl (cyanomethyl)carbamate
85363-04-8 98%
10g
¥99.00 2024-07-28
SHANG HAI SHAO YUAN SHI JI Co., Ltd.
SY019810-100g
2-(Boc-amino)acetonitrile
85363-04-8 >97%
100g
¥515.00 2024-07-10
Enamine
EN300-54074-0.25g
tert-butyl N-(cyanomethyl)carbamate
85363-04-8 95%
0.25g
$19.0 2023-07-07
eNovation Chemicals LLC
D565439-1g
N-(Tert-Butoxycarbonyl)-2-Aminoacetonitrile
85363-04-8 97%
1g
$130 2024-05-23
Fluorochem
092629-10g
N-(Tert-butoxycarbonyl)-2-aminoacetonitrile
85363-04-8 95%
10g
£54.00 2022-03-01
ChemScence
CS-W005639-10g
tert-Butyl (cyanomethyl)carbamate
85363-04-8 99.79%
10g
$36.0 2022-04-26
SHANG HAI SHAO YUAN SHI JI Co., Ltd.
SY019810-25g
2-(Boc-amino)acetonitrile
85363-04-8 >97%
25g
¥158.00 2024-07-10
eNovation Chemicals LLC
D692302-100g
2-(Boc-amino)acetonitrile
85363-04-8 >97%
100g
$100 2024-07-20

N-Boc-2-aminoacetonitrile Herstellungsverfahren

Synthetic Routes 1

Reaktionsbedingungen
1.1 Reagents: Triethylamine Solvents: Dichloromethane ;  overnight, 60 °C
Referenz
2-Substituted 4,5-dihydrothiazole-4-carboxylic acids are novel inhibitors of metallo-β-lactamases
Chen, Pinhong; et al, Bioorganic & Medicinal Chemistry Letters, 2012, 22(19), 6229-6232

Synthetic Routes 2

Reaktionsbedingungen
1.1 Reagents: Triethylamine Solvents: Dichloromethane
Referenz
A convenient large scale synthesis of N-BOC-ethylenediamine
Ravikumar, Vasulinga T., Synthetic Communications, 1994, 24(12), 1767-72

Synthetic Routes 3

Reaktionsbedingungen
1.1 Reagents: Triethylamine Solvents: Dichloromethane ;  overnight, reflux
Referenz
Fast and pH-Independent Elimination of trans-Cyclooctene by Using Aminoethyl-Functionalized Tetrazines
Sarris, Alexi J. C.; et al, Chemistry - A European Journal, 2018, 24(68), 18075-18081

Synthetic Routes 4

Reaktionsbedingungen
1.1 Reagents: Potassium carbonate Solvents: 1,4-Dioxane ,  Water
Referenz
2-Aminoacetonitrile
Tauber, Johannes; et al, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2015, 1, 1-4

Synthetic Routes 5

Reaktionsbedingungen
1.1 Reagents: Sodium hydroxide Solvents: Tetrahydrofuran ,  Water
Referenz
Synthesis of Substituted Azabicycloalkanes
Kuenburg, Bernhard, 1991, , ,

Synthetic Routes 6

Reaktionsbedingungen
1.1 Solvents: Dichloromethane ;  5 min, rt
1.2 Catalysts: Trimethylsilyl triflate ;  < 5 min, rt; 30 min, rt
2.1 Reagents: Benzoic acid, cesium salt (1:1) Catalysts: Iridium(1+), [4,4′-bis(1,1-dimethylethyl)-2,2′-bipyridine-κN1,κN1′]bis[3,5-diflu… Solvents: Tetrahydrofuran ;  5 - 18 h, 25 - 34 °C
Referenz
Room temperature decarboxylative cyanation of carboxylic acids using photoredox catalysis and cyanobenziodoxolones: a divergent mechanism compared to alkynylation
Le Vaillant, Franck; et al, Chemical Science, 2017, 8(3), 1790-1800

Synthetic Routes 7

Reaktionsbedingungen
1.1 Reagents: Triethylamine ,  Ethyl chloroformate Solvents: Tetrahydrofuran
1.2 Reagents: Ammonia Solvents: Tetrahydrofuran ,  Water
2.1 Reagents: Triethylamine ,  Trifluoroacetic anhydride Solvents: Tetrahydrofuran
Referenz
A convenient and general method for the preparation of tert-butoxycarbonylaminoalkanenitriles and their conversion to mono-tert-butoxycarbonylalkanediamines
Houssin, Raymond; et al, Synthesis, 1988, (3), 259-61

Synthetic Routes 8

Reaktionsbedingungen
1.1 Reagents: Triethylamine Solvents: Dichloromethane ;  16 h, 60 °C
Referenz
Cooperative Metal-Coordination and Ion Pairing in Tripeptide Recognition
Wright, Aaron T.; et al, Organic Letters, 2004, 6(9), 1341-1344

Synthetic Routes 9

Reaktionsbedingungen
1.1 Reagents: 4-Methylmorpholine ,  Ethyl chloroformate Solvents: Tetrahydrofuran ;  20 min, -10 °C
1.2 Reagents: Ammonia Solvents: Water ;  4 h
2.1 Reagents: Pyridine ,  Trifluoroacetic anhydride Solvents: Tetrahydrofuran ;  2 h, -10 °C
Referenz
Synthesis of Boc-amino tetrazoles derived from α-amino acids
Sureshbabu, Vommina V.; et al, Synthetic Communications, 2009, 39(3), 395-406

Synthetic Routes 10

Reaktionsbedingungen
1.1 Reagents: Pyridine ,  Trifluoroacetic anhydride ;  30 min, rt
Referenz
Primary amides as selective inhibitors of cathepsin K
Leger, Serge; et al, Bioorganic & Medicinal Chemistry Letters, 2007, 17(15), 4328-4332

Synthetic Routes 11

Reaktionsbedingungen
1.1 Reagents: Benzoic acid, cesium salt (1:1) Catalysts: Iridium(1+), [4,4′-bis(1,1-dimethylethyl)-2,2′-bipyridine-κN1,κN1′]bis[3,5-diflu… Solvents: Tetrahydrofuran ;  5 - 18 h, 25 - 34 °C
Referenz
Room temperature decarboxylative cyanation of carboxylic acids using photoredox catalysis and cyanobenziodoxolones: a divergent mechanism compared to alkynylation
Le Vaillant, Franck; et al, Chemical Science, 2017, 8(3), 1790-1800

Synthetic Routes 12

Reaktionsbedingungen
1.1 30 min, rt → reflux; rt; 30 min, rt → 0 °C
2.1 Solvents: Dichloromethane ;  5 min, rt
2.2 Catalysts: Trimethylsilyl triflate ;  < 5 min, rt; 30 min, rt
3.1 Reagents: Benzoic acid, cesium salt (1:1) Catalysts: Iridium(1+), [4,4′-bis(1,1-dimethylethyl)-2,2′-bipyridine-κN1,κN1′]bis[3,5-diflu… Solvents: Tetrahydrofuran ;  5 - 18 h, 25 - 34 °C
Referenz
Room temperature decarboxylative cyanation of carboxylic acids using photoredox catalysis and cyanobenziodoxolones: a divergent mechanism compared to alkynylation
Le Vaillant, Franck; et al, Chemical Science, 2017, 8(3), 1790-1800

Synthetic Routes 13

Reaktionsbedingungen
1.1 Catalysts: Riboflavin, 2′,3′,4′,5′-tetraacetate Solvents: Acetonitrile ;  10 min, rt; 12 h, rt
1.2 Reagents: Triethylamine ,  Sodium hydroxide Solvents: Water ;  15 min, rt
1.3 Solvents: Ethyl acetate ;  15 min, rt
Referenz
Decarboxylative Cyanation of Aliphatic Carboxylic Acids via Visible-Light Flavin Photocatalysis
Ramirez, Nieves P.; et al, Organic Letters, 2019, 21(5), 1368-1373

Synthetic Routes 14

Reaktionsbedingungen
1.1 Reagents: Triethylamine ,  Trifluoroacetic anhydride Solvents: Tetrahydrofuran
Referenz
A convenient and general method for the preparation of tert-butoxycarbonylaminoalkanenitriles and their conversion to mono-tert-butoxycarbonylalkanediamines
Houssin, Raymond; et al, Synthesis, 1988, (3), 259-61

Synthetic Routes 15

Reaktionsbedingungen
1.1 Reagents: Triphenylphosphine ,  Bromine Solvents: Dimethylformamide
1.2 Reagents: Potassium carbonate
1.3 Reagents: Trifluoroacetic acid
Referenz
The Aza-[2,3]-Wittig Sigmatropic Rearrangement of Acyclic Amines: Scope and Limitations of Silicon Assistance
Anderson, James C.; et al, Journal of Organic Chemistry, 2000, 65(26), 9152-9156

Synthetic Routes 16

Reaktionsbedingungen
1.1 Reagents: Triethylamine ,  Ethyl chloroformate Solvents: Tetrahydrofuran ;  -15 °C; 25 min, -15 °C
1.2 Reagents: Ammonia Solvents: Water ;  3 h, 0 °C
1.3 Reagents: Potassium bisulfate Solvents: Water ;  pH 2 - 3
2.1 Reagents: Trifluoroacetic anhydride Solvents: Pyridine ;  0 °C; 2.5 h, 0 °C
Referenz
Design, synthesis and cytotoxic evaluation of a library of oxadiazole-containing hybrids
Camacho, Cristian M.; et al, RSC Advances, 2021, 11(47), 29741-29751

Synthetic Routes 17

Reaktionsbedingungen
1.1 Reagents: Sodium hydroxide Solvents: 1,4-Dioxane ,  Water
2.1 Reagents: Triethylamine ,  Ethyl chloroformate Solvents: Tetrahydrofuran
2.2 Reagents: Ammonia Solvents: Tetrahydrofuran ,  Water
3.1 Reagents: Triethylamine ,  Trifluoroacetic anhydride Solvents: Tetrahydrofuran
Referenz
A convenient and general method for the preparation of tert-butoxycarbonylaminoalkanenitriles and their conversion to mono-tert-butoxycarbonylalkanediamines
Houssin, Raymond; et al, Synthesis, 1988, (3), 259-61

Synthetic Routes 18

Reaktionsbedingungen
1.1 Reagents: Pyridine ,  Trifluoroacetic anhydride Solvents: Tetrahydrofuran ;  2 h, -10 °C
Referenz
Synthesis of Boc-amino tetrazoles derived from α-amino acids
Sureshbabu, Vommina V.; et al, Synthetic Communications, 2009, 39(3), 395-406

Synthetic Routes 19

Reaktionsbedingungen
1.1 Reagents: Sodium periodate Solvents: Acetic acid ,  Water ;  4 h, reflux
2.1 30 min, rt → reflux; rt; 30 min, rt → 0 °C
3.1 Solvents: Dichloromethane ;  5 min, rt
3.2 Catalysts: Trimethylsilyl triflate ;  < 5 min, rt; 30 min, rt
4.1 Reagents: Benzoic acid, cesium salt (1:1) Catalysts: Iridium(1+), [4,4′-bis(1,1-dimethylethyl)-2,2′-bipyridine-κN1,κN1′]bis[3,5-diflu… Solvents: Tetrahydrofuran ;  5 - 18 h, 25 - 34 °C
Referenz
Room temperature decarboxylative cyanation of carboxylic acids using photoredox catalysis and cyanobenziodoxolones: a divergent mechanism compared to alkynylation
Le Vaillant, Franck; et al, Chemical Science, 2017, 8(3), 1790-1800

N-Boc-2-aminoacetonitrile Raw materials

N-Boc-2-aminoacetonitrile Preparation Products

N-Boc-2-aminoacetonitrile Verwandte Literatur

Artikel empfehlen

Empfohlene Lieferanten
atkchemica
(CAS:85363-04-8)N-Boc-2-aminoacetonitrile
CL8231
Reinheit:95%+
Menge:1g/5g/10g/100g
Preis ($):Untersuchung
Amadis Chemical Company Limited
(CAS:85363-04-8)N-Boc-2-aminoacetonitrile
A841302
Reinheit:99%
Menge:500g
Preis ($):287.0